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Compound of Interest

Compound Name: Isoamyl benzoate

Cat. No.: B7771434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
isoamyl benzoate, a compound of interest in various chemical and pharmaceutical
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for isoamyl benzoate is C12H1602, with a molecular weight of 192.25
g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The *H NMR spectrum of isoamyl benzoate provides characteristic signals corresponding to

the protons in its distinct chemical environments. The data presented below was acquired in
deuterated chloroform (CDCIs).
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Chemical Shift Chemical Shift

Assignment (®) ppm (399.65 (d) ppm (89.56 Multiplicity Integration
MH2z)[1] MH2z)[1]
Aromatic Protons )
8.05 8.04 Multiplet 2H
(ortho)
Aromatic Protons .
7.52-7.42 7.51-7.40 Multiplet 3H
(meta, para)
-O-CHz- 4.35 4.35 Triplet 2H
-CH2-CH(CH?3)2 1.79 1.83 Multiplet 2H
-CH(CHs3)2 1.66 1.69 Multiplet 1H
-CH(CHs)2 0.97 0.98 Doublet 6H

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the carbon framework of isoamyl benzoate. The following
assignments are based on data acquired in CDCls.

Assignment Chemical Shift () ppm
Carbonyl Carbon (C=0) ~166.0

Aromatic Carbon (C-O) ~132.8

Aromatic Carbons (ortho) ~129.5

Aromatic Carbons (para) ~128.3

Aromatic Carbons (meta) ~130.2

-O-CHa- ~64.5

-CH2-CH(CHs)2 ~37.5

-CH(CHs)2 ~25.1

-CH(CHs)2 ~22.4
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Infrared (IR) Spectroscopy

The IR spectrum of isoamyl benzoate displays characteristic absorption bands corresponding

to its functional groups.

Wave Number (cm™1)

Bond Vibration

Functional Group

~3065 C-H Stretch Aromatic

~2960-2870 C-H Stretch Alkyl

~1720 C=0 Stretch Ester

~1600, ~1450 C=C Stretch Aromatic Ring

~1270 C-O Stretch Ester

~1100 C-0O Stretch Ester

~710 C-H Bend Aromatic (ortho-disubstituted)

Mass Spectrometry (MS)

The mass spectrum of isoamyl benzoate shows a molecular ion peak and characteristic

fragmentation patterns.

m/z Relative Intensity (%) Fragment

192 ~5 [M]* (Molecular lon)
123 ~24 [CeHsCO2H2]*

105 ~95 [CeHsCO]* (Base Peak)
77 ~50 [CeHs]*

70 100 [CsHuo0]*

55 ~30 [CaH7]*

41 ~11 [C3Hs]*
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic

compounds like isoamyl benzoate.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A small amount of the isoamyl benzoate sample (typically 5-25 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),
may be added for chemical shift calibration (6 = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C). The magnetic field is shimmed to achieve homogeneity
and improve spectral resolution.

Data Acquisition: For tH NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 33C NMR, proton decoupling is typically
employed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the internal standard.
Integration of the signals in the *H NMR spectrum is performed to determine the relative
ratios of the different types of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) of the FT-IR
spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background
spectrum is collected.

Sample Application: A small drop of the liquid isoamyl benzoate sample is placed directly
onto the ATR crystal.

Data Collection: The IR spectrum is recorded by passing an infrared beam through the ATR
crystal, which is in contact with the sample. The instrument measures the absorption of
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infrared radiation at different wavenumbers.

o Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus
wavenumber (cm™1), is analyzed to identify the characteristic absorption bands of the
functional groups present in the molecule.

Mass Spectrometry (MS) (Electron lonization - El)

o Sample Introduction: A small amount of the isoamyl benzoate sample is introduced into the
mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for
separation from any impurities. The sample is vaporized in a high vacuum environment.

« lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*), which can then undergo fragmentation.

e Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by
an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or a magnetic sector).

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the number of ions at each m/z value. The resulting
mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like isoamyl benzoate.
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Spectroscopic Analysis Workflow for Isoamyl Benzoate

Sample Preparation

Isoamyl Benzoate Sample

Spectroscopic Techniques

NMR Spectroscopy
(*H and 3C)

IR Spectroscopy

Mass Spectrometry

Data Acquisition & Processing
Acquire FID Acquire Interferogram lonize & Fragment
Fourier Transform Fourier Transform Separate by m/z
Process Spectrum Generate Spectrum Detect lons
Data Interpretation
Che.mlcal Shifts Characteristic Absorptions Molecular lon Peak
Coupling Constants . .
) Functional Groups Fragmentation Pattern
Integration

Final Structure Elucidation

Structure Confirmation of
Isoamyl Benzoate

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structure elucidation of isoamyl

benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.rsc.org [rsc.org]

« To cite this document: BenchChem. [Spectroscopic Profile of Isoamyl Benzoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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